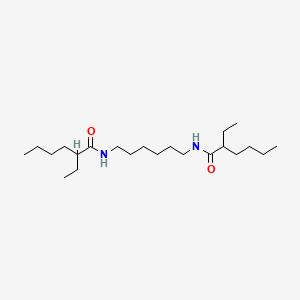
N,N'-Hexane-1,6-diylbis(2-ethylhexanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Hexane-1,6-diylbis(2-ethylhexanamide): is an organic compound with the molecular formula C20H40N2O2. It is a derivative of hexanediamine and 2-ethylhexanoic acid, forming a bis-amide structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Hexane-1,6-diylbis(2-ethylhexanamide) typically involves the reaction of hexane-1,6-diamine with 2-ethylhexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Hexane-1,6-diamine+2×2-ethylhexanoyl chloride→N,N’-Hexane-1,6-diylbis(2-ethylhexanamide)+2×HCl
Industrial Production Methods: In industrial settings, the production of N,N’-Hexane-1,6-diylbis(2-ethylhexanamide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: N,N’-Hexane-1,6-diylbis(2-ethylhexanamide) can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the amide bonds can be hydrolyzed to yield hexane-1,6-diamine and 2-ethylhexanoic acid.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products:
Hydrolysis: Hexane-1,6-diamine and 2-ethylhexanoic acid.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted amide derivatives.
Scientific Research Applications
N,N’-Hexane-1,6-diylbis(2-ethylhexanamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N,N’-Hexane-1,6-diylbis(2-ethylhexanamide) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N’-Hexane-1,6-diylbis(2-hydroxybenzamide): A similar bis-amide compound with hydroxyl groups instead of ethylhexyl groups.
N,N’-Hexane-1,6-diylbis(2-ethylhexanoic acid): A related compound with carboxylic acid groups instead of amide groups.
Uniqueness: N,N’-Hexane-1,6-diylbis(2-ethylhexanamide) is unique due to its specific structure, which imparts distinct physical and chemical properties. Its bis-amide linkage and the presence of ethylhexyl groups contribute to its stability, solubility, and reactivity, making it suitable for various applications.
Properties
CAS No. |
13222-16-7 |
|---|---|
Molecular Formula |
C22H44N2O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
2-ethyl-N-[6-(2-ethylhexanoylamino)hexyl]hexanamide |
InChI |
InChI=1S/C22H44N2O2/c1-5-9-15-19(7-3)21(25)23-17-13-11-12-14-18-24-22(26)20(8-4)16-10-6-2/h19-20H,5-18H2,1-4H3,(H,23,25)(H,24,26) |
InChI Key |
XZVMGPSLFYINSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NCCCCCCNC(=O)C(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















